2-Fluoro-7-nitro-10H-phenothiazine
Description
Properties
CAS No. |
111750-36-8 |
|---|---|
Molecular Formula |
C12H7FN2O2S |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-fluoro-7-nitro-10H-phenothiazine |
InChI |
InChI=1S/C12H7FN2O2S/c13-7-1-4-11-10(5-7)14-9-3-2-8(15(16)17)6-12(9)18-11/h1-6,14H |
InChI Key |
ZZUMXXRXODRKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(N2)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stepwise Synthesis
The synthesis begins with the condensation of 2-aminobenzenethiol derivatives with ortho-halonitrobenzenes under basic conditions. For 2-Fluoro-7-nitro-10H-phenothiazine, 2-fluoro-4-nitrochlorobenzene reacts with 2-amino-4-fluorobenzenethiol in the presence of sodium hydroxide (NaOH) in ethanol. The reaction proceeds via a two-step mechanism:
- Nucleophilic Displacement : The thiolate ion attacks the electron-deficient aromatic ring of the halonitrobenzene, displacing the chloride ion and forming a diphenyl sulfide intermediate.
- Smiles Rearrangement : Intramolecular cyclization occurs under reflux, facilitated by the base, resulting in the formation of the phenothiazine ring system.
The critical intermediates and their transformation are summarized below:
| Reaction Step | Reagents/Conditions | Intermediate Formed |
|---|---|---|
| Thiolate Formation | NaOH, Ethanol, 60°C, 2 hr | Sodium 2-amino-4-fluorobenzenethiolate |
| Nucleophilic Aromatic Substitution | 2-Fluoro-4-nitrochlorobenzene, 80°C, 6 hr | 2-Fluoro-4-nitro-diphenylsulfide |
| Smiles Rearrangement | Reflux in Ethanol, 12 hr | 2-Fluoro-7-nitro-10H-phenothiazine |
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
- Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) enhances cyclization efficiency compared to NaOH, reducing side-product formation.
- Solvent Effects : Polar aprotic solvents like DMF improve solubility of intermediates, achieving yields up to 68%.
- Temperature Control : Maintaining reflux temperatures between 80–100°C prevents premature decomposition of nitro groups.
Alternative Synthetic Routes
Sulfone Intermediate Methodology
A patent by CN105837528B outlines an alternative pathway involving sulfone intermediates. This method avoids the Smiles rearrangement and instead employs a nitration-cyclization sequence:
Sulfone Synthesis :
- Sodium p-chlorobenzenesulfonate is reduced with sodium sulfite (Na₂SO₃) to form p-chlorobenzenesulfinic acid.
- Chloroacetylation with sodium chloroacetate yields p-chlorophenylmethyl sulfone.
Nitration-Cyclization :
Advantages :
Nitration and Cyclization Techniques
Post-functionalization of preformed phenothiazines offers another route:
- Fluorination : 10H-phenothiazine is treated with fluorine gas (F₂) in the presence of a silver (Ag) catalyst at 150°C to introduce the 2-fluoro substituent.
- Nitration : Subsequent nitration with fuming HNO₃ at 0°C selectively installs the nitro group at position 7.
Challenges :
- Poor regioselectivity during nitration requires careful temperature control.
- Purification difficulties due to di- and tri-nitrated byproducts.
Industrial-Scale Production Considerations
Scalability Challenges
Transitioning laboratory methods to industrial production introduces hurdles:
Continuous Flow Reactor Adaptations
Modern facilities employ continuous flow systems to enhance efficiency:
- Microreactor Technology : Reduces reaction time from 12 hr to 2 hr by improving mass transfer.
- In-Line Purification : Integrated chromatography columns remove impurities in real-time, achieving >95% purity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Smiles Rearrangement | 58–68 | 90–95 | High | Sensitive to substituent effects |
| Sulfone Intermediate | 65–70 | 85–90 | Moderate | Multi-step synthesis |
| Post-Functionalization | 45–50 | 80–85 | Low | Poor regioselectivity |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-7-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: 30% hydrogen peroxide in glacial acetic acid.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Fluoro-7-nitro-10H-phenothiazine-5,5-dioxide (sulfone derivative).
Reduction: 2-Fluoro-7-amino-10H-phenothiazine.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-7-nitro-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antitumor and antiviral agent.
Industry: Employed in the development of new materials with specific photophysical and redox properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-7-nitro-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Fluoro vs. Chloro Derivatives
- 2-Chloro-10H-phenothiazine (): The chloro derivative undergoes aryne-mediated reactions with arylacetonitriles to yield 2-arylmethyl-10H-phenothiazine-1-carbonitriles. This highlights the reactivity of the 2-position for electrophilic substitution.
- 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (): The methoxymethoxy group at position 7 increases hydrophilicity compared to the nitro group in the target compound. Nitro groups are stronger electron-withdrawing moieties, which may enhance charge-transfer interactions in materials science applications .
Nitro Group Position and Electronic Effects
- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (): This compound features a nitro group on a pendant ethynyl-linked phenyl ring. The Sonogashira coupling used for its synthesis (6.9% yield) contrasts with typical nucleophilic substitution routes for nitro-substituted phenothiazines. The 7-nitro group in the target compound directly conjugates with the phenothiazine ring, enhancing intramolecular charge transfer compared to the ethynyl-linked nitro group .
- 2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine (): The nitro group at position 8 (vs. 7 in the target compound) alters the electronic distribution.
Crystallographic and Physicochemical Properties
- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (): Crystallizes in a triclinic system (space group $ P1 $) with $ a = 8.1891 \, \text{Å}, \, b = 8.2417 \, \text{Å}, \, c = 12.813 \, \text{Å} $. The nitro group participates in weak intermolecular interactions, influencing packing efficiency. Comparable data for 2-fluoro-7-nitro-10H-phenothiazine are absent but predicted to show distinct lattice parameters due to fluorine’s smaller size .
- 10-Butyl-3-chloro-7-nitro-10H-phenothiazine 5-oxide (): The sulfoxide modification (5-oxide) increases polarity and hydrogen-bonding capacity, contrasting with the non-oxidized sulfur in the target compound. Molecular weight (350.82 g/mol) is higher due to the butyl chain, reducing solubility compared to the fluorine-substituted derivative .
Data Tables
Table 1: Key Properties of Phenothiazine Derivatives
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Synthesis Yield | Key Applications |
|---|---|---|---|---|---|
| 2-Fluoro-7-nitro-10H-phenothiazine | 2-F, 7-NO₂ | C₁₂H₈FN₃O₂S | 293.27 (calculated) | Not reported | Pharmaceuticals, materials |
| 2-Chloro-10H-phenothiazine | 2-Cl | C₁₂H₈ClNS | 241.71 | ~Moderate | Intermediate for synthesis |
| 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine | 10-(C≡C-C₆H₄-NO₂) | C₂₀H₁₂N₂O₂S | 344.39 | 6.9% | Crystallography studies |
| 2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine | 2-OCH₂CH₂F, 8-NO₂ | C₁₄H₁₂FN₃O₃S | 329.32 | Discontinued | Research chemicals |
Table 2: Crystallographic Data ()
| Parameter | 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine |
|---|---|
| Crystal system | Triclinic ($ P1 $) |
| Unit cell dimensions | $ a = 8.1891 \, \text{Å}, \, b = 8.2417 \, \text{Å}, \, c = 12.813 \, \text{Å} $ |
| Volume ($ \text{Å}^3 $) | 781.4 |
| Z | 2 |
| Density (calculated) | 1.464 g/cm³ |
Q & A
Basic: What are the recommended synthetic routes for 2-Fluoro-7-nitro-10H-phenothiazine, and how can structural purity be ensured?
Methodological Answer:
Synthesis typically involves sequential nitration and fluorination of the phenothiazine core. For example:
Nitration : Introduce the nitro group at the 7-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.
Fluorination : Use halogen-exchange reactions (e.g., Balz-Schiemann reaction) with diazonium intermediates to install fluorine at the 2-position.
Purification : Recrystallize from DMF or DMSO, monitoring purity via HPLC (≥98% by area) .
Structural Confirmation : Validate via single-crystal X-ray diffraction (e.g., CCDC 2209381 protocols ), comparing bond angles (e.g., C12–N1–C1 = 121.5°) and torsion angles (e.g., C8–C7–S1 = −153.28°) to reference data .
Basic: Which spectroscopic techniques are most effective for characterizing 2-Fluoro-7-nitro-10H-phenothiazine?
Methodological Answer:
- NMR : Use ¹⁹F NMR to confirm fluorine substitution (δ −110 to −125 ppm). ¹H/¹³C NMR identifies aromatic protons (e.g., C5–H at δ 7.2–7.5 ppm) and nitro-group deshielding effects .
- X-ray Crystallography : Resolve conformational details (e.g., boat-shaped thiazine ring with puckering parameters Q = 0.371 Å, θ = 100.1° ).
- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .
Advanced: How do electronic effects of the nitro and fluorine substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : Nitro groups deactivate the ring, directing electrophilic substitutions to meta positions. Fluorine’s inductive effect further reduces electron density.
- DFT Modeling : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for Suzuki-Miyaura coupling. For example, nitro groups lower LUMO energy, enhancing oxidative addition with Pd catalysts.
- Experimental Validation : Compare reaction rates of 2-Fluoro-7-nitro-10H-phenothiazine vs. non-fluorinated analogs in Buchwald-Hartwig aminations .
Advanced: How can researchers resolve contradictions in reported pharmacological activities of phenothiazine derivatives?
Methodological Answer:
- PICO Framework : Define Population (e.g., cell lines), Intervention (compound concentration), Comparison (positive/negative controls), and Outcomes (IC₅₀ values) to standardize assays .
- Contradiction Analysis : Use longitudinal studies (e.g., 3-wave panel designs ) to assess dose-dependent cytotoxicity vs. time. For instance, short-term studies may miss delayed apoptosis mechanisms.
- Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting data on antipsychotic activity .
Basic: What experimental strategies assess solubility and stability of 2-Fluoro-7-nitro-10H-phenothiazine in biological buffers?
Methodological Answer:
- Solubility Testing : Use shake-flask method with UV-Vis quantification (λmax ~320 nm) in PBS (pH 7.4) and DMSO-water mixtures.
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for nitro-reduction byproducts .
- Comparative Data : Cross-reference solubility with structurally similar compounds (e.g., 2-trifluoromethylphenothiazine: 0.2 mg/mL in water ).
Advanced: How can conformational analysis via crystallography optimize drug-target interactions?
Methodological Answer:
- Torsion Angle Mapping : Analyze dihedral angles (e.g., C11–C12–N1 = −28.87°) to predict binding to dopamine receptors.
- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H⋯O bonds in crystal packing ) that mimic protein-ligand binding.
- SAR Studies : Compare bioactivity of 2-Fluoro-7-nitro-10H-phenothiazine with analogs having varied ring puckering (e.g., 10-acetyl derivatives ).
Advanced: What methodologies design structure-activity relationship (SAR) studies for phenothiazine-based kinase inhibitors?
Methodological Answer:
- Fragment-Based Design : Screen nitro/fluoro-substituted phenothiazines against kinase panels (e.g., EGFR, CDK2) using SPR or thermal shift assays.
- Mutagenesis Studies : Correlate substituent positions (e.g., 7-nitro vs. 3-nitro) with inhibition of ATP-binding pockets.
- Data Integration : Apply machine learning to predict binding affinities from electronic parameters (Hammett σ values) .
Advanced: How to address contradictions in synthetic yields reported for nitro-fluoro-phenothiazines?
Methodological Answer:
- DoE Optimization : Use response surface methodology (RSM) to model variables (temperature, stoichiometry). For example, excess HNO₃ may increase byproducts, reducing yield.
- In Situ Monitoring : Employ Raman spectroscopy to track nitro intermediate formation and adjust reaction conditions dynamically.
- Cross-Lab Validation : Share protocols via platforms like IUCrData to reconcile discrepancies (e.g., 45% vs. 65% yields ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
